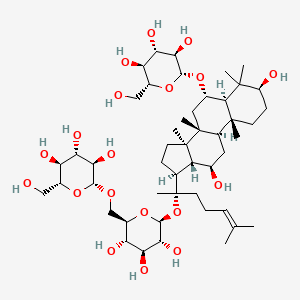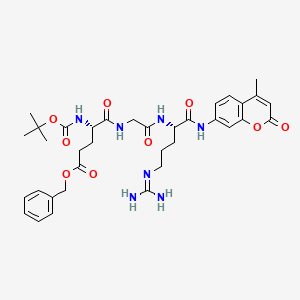
Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride: is a synthetic peptide compound used primarily in biochemical research. It is composed of a sequence of amino acids, including Boc-Glu(obzl), Glycine, Arginine, and Mca (7-methoxycoumarin-4-acetic acid). The compound is often used as a substrate in enzymatic assays to study protease activity due to its fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is protected at its amino group.
Repetition: The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
化学反応の分析
Types of Reactions: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The methoxycoumarin moiety can be oxidized, affecting its fluorescent properties.
Substitution: The benzyl ester group in Boc-Glu(obzl) can be substituted under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Hydrolysis: Individual amino acids (Boc-Glu(obzl), Glycine, Arginine, Mca).
Oxidation: Oxidized methoxycoumarin derivatives.
Substitution: Substituted benzyl ester derivatives.
科学的研究の応用
Chemistry: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is used in the synthesis of peptide-based inhibitors and substrates. It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: In biological research, the compound is used to study protease activity. Its fluorescent properties allow researchers to monitor enzymatic reactions in real-time, providing insights into enzyme kinetics and specificity.
Medicine: The compound is utilized in drug discovery and development, particularly in the design of protease inhibitors. It helps in screening potential therapeutic agents for diseases involving protease dysregulation.
Industry: In the pharmaceutical industry, this compound is used in quality control assays to ensure the activity and purity of enzyme preparations.
作用機序
Mechanism: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride acts as a substrate for proteases. When the peptide bond between Arginine and Mca is cleaved by a protease, the fluorescent Mca moiety is released. This release can be detected and quantified using fluorescence spectroscopy.
Molecular Targets and Pathways: The primary molecular targets are proteases, including serine proteases and cysteine proteases. The compound is used to study the catalytic mechanisms and substrate specificities of these enzymes.
類似化合物との比較
Boc-Glu(obzl)-OH: A precursor used in peptide synthesis.
Boc-Glu(obzl)-Ala-Arg-Mca: Another peptide substrate with a similar structure but different amino acid sequence.
Boc-Glu(obzl)-Gly-Arg-AMC: A compound with a similar peptide sequence but different fluorescent moiety (7-amino-4-methylcoumarin).
Uniqueness: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is unique due to its specific amino acid sequence and the presence of the Mca moiety, which provides distinct fluorescent properties. This makes it particularly useful in enzymatic assays where real-time monitoring of protease activity is required.
特性
分子式 |
C35H45N7O9 |
|---|---|
分子量 |
707.8 g/mol |
IUPAC名 |
benzyl (4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C35H45N7O9/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38)/t25-,26-/m0/s1 |
InChIキー |
SHUBDYUHYODGSC-UIOOFZCWSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


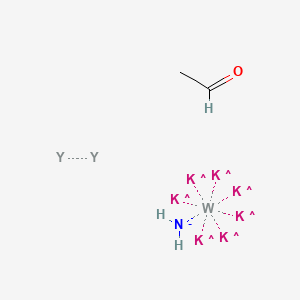
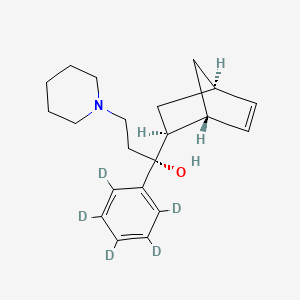
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)

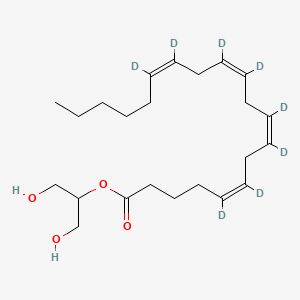

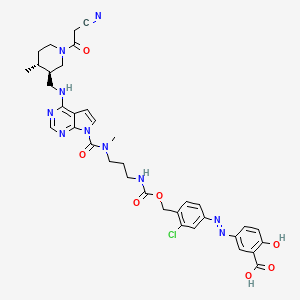
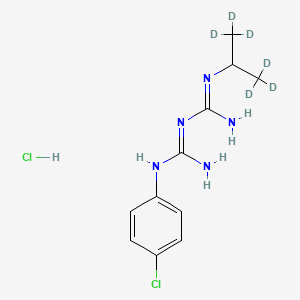

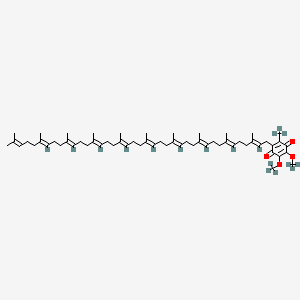
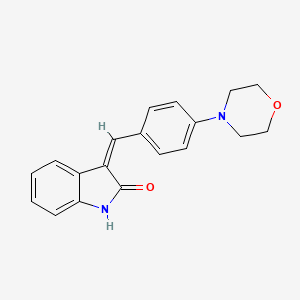
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
